molecular formula C17H19NO4S B15172511 (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid CAS No. 918815-66-4

(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid

Cat. No.: B15172511
CAS No.: 918815-66-4
M. Wt: 333.4 g/mol
InChI Key: PTMUNQVTYYQRGB-MRXNPFEDSA-N
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Description

(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid is a complex organic compound that features a pyrrolidine ring substituted with a hydroxy(diphenyl)methyl group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid typically involves multi-step organic reactionsThe sulfonic acid group is then introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the sulfonic acid group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the sulfonic acid group can produce a desulfonated derivative.

Scientific Research Applications

(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid involves its interaction with specific molecular targets. The hydroxy(diphenyl)methyl group can interact with enzymes or receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-phosphonic acid: Contains a phosphonic acid group instead of a sulfonic acid group.

Uniqueness

(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it valuable for various applications .

Properties

CAS No.

918815-66-4

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid

InChI

InChI=1S/C17H19NO4S/c19-17(14-8-3-1-4-9-14,15-10-5-2-6-11-15)16-12-7-13-18(16)23(20,21)22/h1-6,8-11,16,19H,7,12-13H2,(H,20,21,22)/t16-/m1/s1

InChI Key

PTMUNQVTYYQRGB-MRXNPFEDSA-N

Isomeric SMILES

C1C[C@@H](N(C1)S(=O)(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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